molecular formula C29H40N2O4 B025568 Repaglinide ethyl ester CAS No. 147770-06-7

Repaglinide ethyl ester

Cat. No.: B025568
CAS No.: 147770-06-7
M. Wt: 480.6 g/mol
InChI Key: FTCMVLQJMIXDSI-VWLOTQADSA-N
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Description

Repaglinide ethyl ester is a chemical compound derived from repaglinide, a well-known antidiabetic medication. Repaglinide is a non-sulfonylurea insulin secretagogue used to manage type 2 diabetes by stimulating insulin release from the pancreatic beta cells. This compound is an intermediate in the synthesis of repaglinide and plays a crucial role in its production.

Mechanism of Action

Target of Action

Repaglinide ethyl ester, also known as (S)-Ethyl 2-ethoxy-4-(2-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethyl)benzoate, primarily targets the β cells of the pancreas . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that promotes the uptake and storage of glucose .

Mode of Action

This compound belongs to the meglitinide class of short-acting insulin secretagogues . It works by binding to the β cells of the pancreas, stimulating insulin release . This action induces an early insulin response to meals, which helps decrease postprandial (after meal) blood glucose levels . The action of meglitinides like Repaglinide is dependent on the presence of glucose, which means their risk of causing hypoglycemia (low blood sugar) is lower than that of other antidiabetic drugs .

Biochemical Pathways

The action of this compound involves blocking ATP-dependent potassium channels, which depolarizes the membrane and facilitates calcium entry through calcium channels . The increased intracellular calcium stimulates insulin release from the pancreatic beta cells . This mechanism helps regulate blood glucose levels, particularly after meals.

Pharmacokinetics

Repaglinide is rapidly absorbed and has a fast onset of dose-dependent blood-glucose-lowering effect . It is extensively metabolized in the liver and excreted in bile . Approximately 90% of a single orally administered dose is eliminated in feces and 8% in urine . The total body clearance after administration of repaglinide is 33 L/h, equivalent to a total blood clearance of 876 ml/min .

Result of Action

The primary result of this compound’s action is the reduction of blood glucose levels. It achieves this by promoting rapid insulin secretion, which in turn reduces glycosylated hemoglobin (HbA1c) and postprandial glucose (PBG) levels in diabetic patients . This makes this compound effective in improving glycemic control in adults with type 2 diabetes mellitus .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of glucose is necessary for the drug’s action, as it is glucose-dependent . Additionally, factors such as the patient’s diet, exercise routine, and overall health status can impact the drug’s efficacy. It’s also worth noting that the drug should only be taken with meals, and meal-time doses should be skipped with any skipped meal .

Biochemical Analysis

Biochemical Properties

Repaglinide ethyl ester interacts with various enzymes and proteins in biochemical reactions. It is synthesized from 3-hydroxyphenylacetic acid through a series of reactions including esterification, formylation, oxidation, etherification, and selective hydrolysis . The compound’s interactions with these enzymes and proteins are crucial for its role in the synthesis of repaglinide .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. As a key intermediate in the synthesis of repaglinide, it contributes to the drug’s ability to rapidly promote insulin secretion and reduce glycosylated haemoglobin (HbAlc) and postprandial glucose (PBG) in diabetic patients .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its role in the synthesis of repaglinide. It is involved in the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression that contribute to the therapeutic effects of repaglinide .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Repaglinide ethyl ester can be synthesized through several routes. One common method involves the esterification of 3-hydroxyphenylacetic acid, followed by formylation, oxidation, etherification, and selective hydrolysis . The reaction conditions, such as temperature, time, solvent, and substrate ratios, are optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. The process typically includes the use of advanced equipment and techniques to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Repaglinide ethyl ester undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Repaglinide ethyl ester has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Nateglinide: Another insulin secretagogue with a similar mechanism of action.

    Mitiglinide: A compound with comparable effects on insulin secretion.

Uniqueness

Repaglinide ethyl ester is unique due to its specific role as an intermediate in the synthesis of repaglinide. Its structural properties and reactivity make it an essential component in the production of this antidiabetic medication .

Properties

IUPAC Name

ethyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N2O4/c1-5-34-27-19-22(14-15-24(27)29(33)35-6-2)20-28(32)30-25(18-21(3)4)23-12-8-9-13-26(23)31-16-10-7-11-17-31/h8-9,12-15,19,21,25H,5-7,10-11,16-18,20H2,1-4H3,(H,30,32)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCMVLQJMIXDSI-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30163798
Record name Repaglinide ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147770-06-7
Record name Ethyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147770-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Repaglinide ethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Repaglinide ethyl ester
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Record name 2-Ethoxy-4-{3-[(S)-3-methy-1-(2-piperidin-1-yl-phenyl)-butylamino]-2-oxo-propyl}-benzoic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.235
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Record name REPAGLINIDE ETHYL ESTER
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G7O9LRT91
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Synthesis routes and methods I

Procedure details

Prepared from ethyl 2-ethoxy-4-[N-{1-(2-piperidino-phenyl)-3-methyl-1-buten-1-yl}-aminocarbonylmethyl]-benzoate, melting point 125°-126° C., which in turn was prepared from (2-piperidino-phenyl)-isobutyl-ketimine and 3-ethoxy-4-ethoxy-carbonyl-phenol-acetic acid analogous to Example 1.
Name
ethyl 2-ethoxy-4-[N-{1-(2-piperidino-phenyl)-3-methyl-1-buten-1-yl}-aminocarbonylmethyl]-benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(2-piperidino-phenyl)-isobutyl-ketimine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-ethoxy-4-ethoxy-carbonyl-phenol acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3 g (11.9 mmols) of 3-ethoxy-4-ethoxycarbonylphenylacetic acid, 3.7 g (14.3 mmols) of triphenylphosphine, 3.3 ml (23.8 mmols) of triethylamine and 1.15 ml (11.9 mmols) of carbon tetrachloride were added successively to a solution of 2.9 g (11.9 mmols) of 3-methyl-1-(2-piperidino-phenyl)-1-butylamine in 29 of acetonitrile. The mixture was then stirred for 15 hours at room temperature, the solvent was removed in vacuo, and the residue was taken up in a mixture of ethyl acetate and water. The organic phase was dried over sodium sulfate, filtered and concentrated by evaporation in vacuo. The evaporation residue was purified by column chromatography on silaca gel (toluene/acetone=10/1).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Prepared from (S)-3-Methyl-1-(2-piperidino-phenyl)-1-butylamine and 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid analogously to Example 1.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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